molecular formula C20H21N3O2S B2450558 N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 862826-53-7

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2450558
CAS No.: 862826-53-7
M. Wt: 367.47
InChI Key: GGAMYOIKSRIBJU-UHFFFAOYSA-N
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Description

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide (PubChem CID: 3577127) is a synthetic indole derivative supplied for research and development purposes . The compound features a complex molecular structure that incorporates an indole ring system, a thioether linkage, and a benzamide group. The indole scaffold is a prominent pharmacophore in medicinal chemistry, known for its widespread presence in biologically active compounds and natural products . Scientific literature reviews indicate that indole derivatives, as a class, have demonstrated a broad spectrum of potential biological activities in research settings, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . This makes indole-based structures a valuable area of investigation for developing new therapeutic agents. The specific research applications and mechanism of action for this particular compound require further investigation. Researchers are encouraged to explore its potential interactions with various biological targets. This product is intended for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-6-8-15(9-7-14)20(25)22-10-11-23-12-18(26-13-19(21)24)16-4-2-3-5-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMYOIKSRIBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Thioether Linkage Formation:

    Amide Bond Formation: The final step involves the formation of the amide bond by reacting the thioether-linked indole with 4-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: N-substituted derivatives.

Scientific Research Applications

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving indole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether linkage and benzamide moiety may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide
  • N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
  • N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide

Uniqueness

This compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the 4-methyl group on the benzamide moiety can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory research. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Indole moiety : Known for its role in various biological activities.
  • Benzamide core : Implicated in receptor interactions.
  • Thioether bridge : Enhances the compound's reactivity and biological interactions.

Molecular Formula

The molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, with a molecular weight of 344.47 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, particularly through interactions with kinases.
  • Receptor Modulation : It may act as a modulator for G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The presence of the indole group contributes to antioxidant properties, potentially protecting cells from oxidative stress.

Biological Activity Data

A summary of key biological activities observed in studies is provided in the table below:

Activity TypeObserved EffectsReference
Antitumor ActivitySignificant reduction in tumor growth in vitro
Anti-inflammatoryInhibition of COX enzymes, reducing inflammation markers
CytoprotectiveEnhanced viability of pancreatic β-cells under stress
Enzyme InhibitionIC50 values indicating effective inhibition of target enzymes

Case Studies

Several studies have explored the biological activity of this compound:

  • Antitumor Studies : Research indicated that this compound exhibits potent antitumor effects against various cancer cell lines. The mechanism involves inhibiting specific kinases associated with tumor growth, leading to apoptosis in cancer cells.
  • Anti-inflammatory Effects : In a study focused on inflammatory diseases, this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes, which are crucial in mediating inflammatory responses. The results showed a marked decrease in inflammatory markers in treated animal models compared to controls.
  • Cytoprotective Properties : A series of experiments assessed the protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. The compound significantly improved cell viability under stress conditions, indicating potential applications in diabetes treatment.

Q & A

Q. Table 1. Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (μM)Reference
4-chloro-N-(2-(3-((4-chlorobenzyl)...Tubulin0.12
N-(2-(3-((2,4-dimethylphenyl)amino...EGFR Kinase0.45
N-(benzo[d]thiazol-2-yl)-2-((3-(4...Topoisomerase II1.2

Q. Table 2. Optimal Reaction Conditions for Key Steps

StepSolventCatalystYield (%)Purity (%)
Indole ThioetherDMFK₂CO₃7895
Benzamide CouplingDCMHATU8598
Final PurificationMeOH:H₂O9099.5

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